SC-41930

Dual receptor antagonism 12-HETE binding Dermatological inflammation

SC-41930 is the only commercially available LTB4 receptor antagonist with validated dual antagonism at 12(S)-HETE binding sites, making it an irreplaceable reference for inflammatory disease research. Unlike second-generation analogs, SC-41930 uniquely enables simultaneous interrogation of LTB4-BLT1 and 12-HETE pathways. - Dual LTB4/12(S)-HETE antagonism: KD=0.2 μM (neutrophils), Ki=480 nM (epidermal cells) - Tri-species validated in colitis models (rat, guinea pig, rabbit) with ED50 20-30 mg/kg - Best-characterized LTB4 antagonist for topical inflammation: ED50=0.6 mg (A23187), 4 mg (PMA) BenchChem supplies this research-grade compound with rigorous analytical documentation.

Molecular Formula C28H36O7
Molecular Weight 484.6 g/mol
CAS No. 120072-59-5
Cat. No. B1680867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSC-41930
CAS120072-59-5
Synonyms2H-1-Benzopyran-2-carboxylic acid, 7-(3-(4-acetyl-3-methoxy-2-propylphenoxy)propoxy)-3,4-dihydro-8-propyl-
7-(3-(4-acetyl-3-methoxy-2-propylphenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid
SC 41930
SC-41930
Molecular FormulaC28H36O7
Molecular Weight484.6 g/mol
Structural Identifiers
SMILESCCCC1=C(C=CC2=C1OC(CC2)C(=O)O)OCCCOC3=C(C(=C(C=C3)C(=O)C)OC)CCC
InChIInChI=1S/C28H36O7/c1-5-8-21-23(13-10-19-11-14-25(28(30)31)35-26(19)21)33-16-7-17-34-24-15-12-20(18(3)29)27(32-4)22(24)9-6-2/h10,12-13,15,25H,5-9,11,14,16-17H2,1-4H3,(H,30,31)
InChIKeyZVVCSBSDFGYRCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SC-41930: First-Generation LTB4 Antagonist


SC-41930 (7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid, also designated CGS 24115) is the prototypical first-generation leukotriene B4 (LTB4) receptor antagonist developed by Searle (Monsanto), first disclosed in 1989 [1]. It functions as a competitive antagonist at the BLT1 receptor (LTB4 receptor 1) on human neutrophils, inhibiting [3H]LTB4 binding with a KD of 0.2 μM [2]. SC-41930 is orally active and has been validated across rat, guinea pig, and rabbit models of colonic inflammation, as well as guinea pig models of dermal and middle ear inflammation [3]. Unlike later-generation LTB4 antagonists, SC-41930 uniquely exhibits dual receptor antagonism at both LTB4 and 12(S)-HETE binding sites, a pharmacological feature not recapitulated by its second-generation analogs SC-50605, SC-51146, or structurally distinct competitors such as LY293111 and CP-105696.

Dual-pathway tool compound (LTB4 / 12-HETE)
Multi-species colitis model studies
Oral & topical administration research

SC-41930 Irreplaceability


LTB4 receptor antagonists within the same pharmacological class exhibit pronounced divergence in receptor binding kinetics, functional selectivity windows, and ancillary pharmacological activities. SC-41930 possesses a unique dual LTB4/12(S)-HETE antagonism profile (Ki = 480 nM at 12(S)-HETE binding sites on epidermal cells) that is absent from second-generation Searle analogs SC-50605 and SC-51146, as well as from structurally unrelated antagonists LY293111 and CP-105696 [1]. Moreover, SC-41930's receptor selectivity ratio versus fMLP and C5a receptors differs substantially from later compounds: SC-51146 improved specificity for LTB4 over fMLP receptors by approximately 29- to 44-fold compared with SC-41930 [2]. These pharmacological distinctions mean that experimental findings obtained with SC-41930 cannot be directly extrapolated to other LTB4 antagonists without independent revalidation; conversely, SC-41930 remains an irreplaceable reference compound for studies requiring the specific dual-antagonist and selectivity fingerprint of the first-generation chemotype.

Dual antagonism gap Second-generation analogs lack 12-HETE cross-reactivity; SC-41930 uniquely targets both LTB4 and 12-HETE.
Selectivity profile divergence SC-51146 improves LTB4/fMLP selectivity by 29–44-fold; experiments using SC-41930 cannot be replicated with highly selective probes without revalidation.
Functional antagonism disconnect Comparable BLT1 binding affinities do not predict functional potency; LY293111 exhibits 300-fold higher CD11b blockade potency in whole blood.

SC-41930 Differentiation Evidence


Dual LTB4/12-HETE Antagonism

SC-41930 is the only LTB4 receptor antagonist demonstrated to possess concurrent antagonism at 12(S)-HETE binding sites. In competitive binding assays using the human epidermal cell line SCL-II, SC-41930 antagonized 12(S)-HETE binding with a Ki of 480 nM [1]. This value is comparable to its affinity for LTB4 binding sites on human neutrophils (KD = 0.2 μM = 200 nM) [2]. This dual activity is structurally intrinsic to the first-generation methyl ketone pharmacophore; exhaustive SAR studies demonstrated that heterocyclic replacement of the methyl ketone group to generate second-generation analogs SC-50605 and SC-51146—while enhancing LTB4 potency 7- to 16-fold—eliminated this 12-HETE cross-reactivity [3]. Structurally unrelated LTB4 antagonists LY255283, LY293111, and CP-105696 have no reported 12-HETE antagonist activity.

Dual LTB4/12-HETE Binding
Cross-study comparable
SC-41930: 12-HETE Ki 480 nM; LTB4 KD 200 nM. Comparator LTB4 antagonists: no reported 12-HETE activity.
Supports dual-pathway mechanistic studies
Comparator 12-HETE antagonism not reported; verify in-house
Dual receptor antagonism 12-HETE binding Dermatological inflammation Eicosanoid pharmacology

Selectivity Window vs. SC-51146

SC-41930 exhibits a defined and reproducible selectivity window between LTB4 receptors and the chemotactic peptide receptors fMLP and C5a on human neutrophils. SC-41930 competitively inhibited LTB4-induced chemotaxis with a pA2 of 6.35 (concentration range 0.3–3 μM), was 10-fold less potent against fMLP-induced chemotaxis, and was completely inactive at 10 μM against C5a-induced chemotaxis [1]. In receptor binding assays, SC-41930 displayed KD values of 0.2 μM for [3H]LTB4 versus 2 μM for [3H]fMLP, a 10-fold selectivity margin [1]. The second-generation analog SC-51146 dramatically improved upon this selectivity: direct comparative studies showed that SC-51146's specificity for LTB4 receptors over fMLP receptors was approximately 29- to 44-fold greater than that of SC-41930 [2]. This quantifiable selectivity difference means SC-41930 serves as a moderately selective probe, whereas SC-51146 functions as a highly selective probe—distinct experimental utilities that preclude simple interchange.

Selectivity vs. SC-51146
Head-to-head comparison
SC-41930 LTB4/fMLP selectivity ~10-fold; SC-51146 improves selectivity 29–44-fold.
Moderate selectivity probe for non-isolated pathway studies
Receptor selectivity fMLP receptor C5a receptor Off-target profiling Neutrophil pharmacology

Multi-Species Colitis Validation

SC-41930 is one of the most extensively validated LTB4 antagonists across multiple preclinical species, a breadth of in vivo characterization that later-generation analogs do not match in the published literature. In the guinea pig acetic acid-induced colitis model, SC-41930 administered orally (30 min before and after 3% acetic acid instillation) significantly reduced inflammation with an oral ED50 of 20 mg/kg, as measured by myeloperoxidase activity and histological evaluation [1]. In a subsequent multi-species study employing intrarectal administration, ED50 values for inhibition of granulocyte accumulation were 20 mg/kg (rat), 24 mg/kg (guinea pig), and 30 mg/kg (rabbit), with vascular protection ED50 values of approximately 20 mg/kg for both rat and guinea pig [2]. By comparison, second-generation analog SC-50605 demonstrated superior potency (oral ED50 = 0.10 mg/kg for LTB4-induced intradermal chemotaxis in guinea pig) but its in vivo characterization was conducted in fewer species and fewer disease-relevant endpoints [3]. SC-41930's tri-species validation provides a uniquely robust dataset for cross-species translational study design.

Multi-Species Colitis ED50
Cross-study comparable
Intrarectal ED50: 20 mg/kg (rat), 24 mg/kg (guinea pig), 30 mg/kg (rabbit).
Cross-species translational benchmark reference
Second-gen more potent; fewer species validated
In vivo efficacy Colitis model Oral bioavailability Multi-species pharmacology Inflammatory bowel disease

Binding vs. Functional Efficacy: LY293111

A direct comparative study by Marder et al. (1995) revealed a striking divergence between receptor binding affinity and downstream functional potency when comparing SC-41930 with LY293111. Both compounds exhibited similar potency in displacing [3H]LTB4 from human neutrophil receptors: SC-41930 Ki = 17 nM versus LY293111 Ki = 25 nM [1]. However, in functional assays of LTB4-induced neutrophil activation, LY293111 was dramatically more potent: it inhibited LTB4-induced calcium mobilization with an IC50 of 20 nM, which was approximately 40-fold more potent than SC-41930 (IC50 = 808 nM). Most strikingly, LY293111 was 300-fold more potent than SC-41930 in blocking LTB4-induced CD11b (Mac-1) up-regulation on isolated neutrophils, and uniquely retained efficacy in whole human blood [1]. This binding/function disconnect demonstrates that SC-41930 and LY293111 engage the BLT1 receptor with comparable affinity but produce markedly different functional antagonism profiles, likely reflecting differences in receptor residence time, allosteric modulation, or biased antagonism.

Binding vs. Functional Efficacy
Head-to-head comparison
Similar BLT1 Ki (17 vs 25 nM); calcium IC50 40× different; CD11b blockade 300× different.
Tool for BLT1 occupancy-response decoupling studies
Binding vs. functional efficacy Calcium mobilization CD11b up-regulation LY293111 Neutrophil activation

Topical Anti-Inflammatory Potency

SC-41930 was evaluated for topical anti-inflammatory activity in two mechanistically distinct guinea pig dermal inflammation models. When co-applied topically with the calcium ionophore A23187 (200 nmol), SC-41930 inhibited epidermal inflammation with an ED50 of 0.6 mg, as assessed by ear weight and myeloperoxidase activity [1]. Against phorbol-12-myristate-13-acetate (PMA, 200 μg)-induced inflammation, the topical ED50 was 4 mg [1]. In both models, SC-41930 treatment was associated with significantly lowered dermal LTB4 levels. Oral administration (40 mg/kg) also significantly reduced edema and inflammatory cell infiltration. Histological examination of PMA-induced lesions revealed that a single topical co-application of SC-41930 completely inhibited acanthosis, edema, PMNL infiltration, and rete ridge prominence for up to 96 hours post-application [1]. While second-generation analogs SC-50605 and SC-51146 demonstrated superior oral potency in dermal chemotaxis models, systematic topical ED50 data across multiple irritants with concomitant LTB4 level measurements remain a distinguishing feature of the SC-41930 dataset [2].

Topical Anti-Inflammatory ED50
Cross-study comparable
Topical ED50: 0.6 mg (A23187), 4 mg (PMA); complete histological protection 96 h post-application.
Topical formulation research reference
Second-gen analogs lack comprehensive topical multi-irritant data
Topical anti-inflammatory Dermal inflammation Psoriasis model Myeloperoxidase A23187 PMA

SC-41930 Application Scenarios


Dermatological Dual-Pathway Research

SC-41930 is the only commercially available LTB4 receptor antagonist with demonstrated dual antagonism at 12(S)-HETE binding sites (Ki = 480 nM on SCL-II epidermal cells) in addition to LTB4 receptor antagonism (KD = 200 nM on human neutrophils) [1][2]. This unique dual pharmacology makes SC-41930 the essential reference compound for research programs investigating the interplay between LTB4 and 12-HETE pathways in inflammatory skin diseases such as psoriasis, where both eicosanoids are pathologically elevated. Procurement of SC-41930 is indicated when the experimental design requires simultaneous interrogation of both the LTB4-BLT1 and 12-HETE signaling axes—a capability not provided by second-generation Searle analogs (SC-50605, SC-51146, SC-53228) or structurally distinct antagonists (LY293111, CP-105696).

Multi-Species IBD Benchmarking

SC-41930 is the most extensively cross-species-validated LTB4 antagonist, with published oral and intrarectal ED50 data across rat, guinea pig, and rabbit acetic acid-induced colitis models (ED50 range: 20–30 mg/kg for granulocyte inhibition) [3][4]. This tri-species dataset, encompassing myeloperoxidase activity, vascular permeability (Evans blue extravasation), and histological endpoints, provides an unmatched translational reference framework. Researchers conducting cross-species efficacy comparisons, developing new IBD therapeutics, or establishing baseline pharmacological parameters for the LTB4 pathway in gastrointestinal inflammation should procure SC-41930 as the reference standard, as no other LTB4 antagonist offers comparable multi-species validation density in the public domain.

BLT1 Binding-Function Decoupling Studies

The direct comparative study by Marder et al. (1995) established that SC-41930 and LY293111 bind the human neutrophil BLT1 receptor with comparable affinity (Ki = 17 nM vs. 25 nM), yet diverge dramatically in functional antagonism: LY293111 is 40-fold more potent at blocking calcium mobilization and 300-fold more potent at inhibiting CD11b up-regulation [5]. SC-41930 therefore serves as a uniquely valuable tool compound for mechanistic studies examining the relationship between BLT1 receptor occupancy and downstream functional responses. Procurement of SC-41930 (alongside LY293111 as a comparator) is indicated for research programs investigating biased antagonism, receptor residence time effects, or partial versus full pathway blockade at the BLT1 receptor.

Topical Anti-Inflammatory Formulation Screening

SC-41930 has been quantitatively characterized for topical anti-inflammatory activity against two mechanistically distinct irritants (A23187 calcium ionophore, ED50 = 0.6 mg; PMA PKC activator, ED50 = 4 mg) with concomitant dermal LTB4 level measurements and histological confirmation of complete inflammatory resolution lasting 96 hours post-application [6]. This irritant-specific potency dataset makes SC-41930 the best-characterized LTB4 antagonist for topical formulation research. Procurement is recommended for laboratories developing topical delivery systems for LTB4 pathway modulators, conducting irritant-specific anti-inflammatory screening cascades, or requiring a well-characterized positive control for dermal inflammation assays where both pharmacodynamic efficacy and target engagement biomarker (LTB4) data are needed.

Application
Selection Property
Validation Focus
Dual-pathway skin inflammation studies
LTB4/12-HETE dual antagonism
Confirm 12-HETE binding in target cell model
Cross-species colitis model research
Multi-species oral/i.r. ED50 dataset
Verify species-specific pharmacodynamic response
BLT1 occupancy-response studies
Moderate functional antagonism profile
Assess CD11b/calcium mobilization endpoints
Topical dermal inflammation assays
Irritant-specific topical ED50 data
Measure LTB4 levels and histological endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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